N'-Benzyl-N,N-dimethylethylenediamine

Catalog No.
S1511303
CAS No.
103-55-9
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Benzyl-N,N-dimethylethylenediamine

CAS Number

103-55-9

Product Name

N'-Benzyl-N,N-dimethylethylenediamine

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=CC=C1

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1

Organic Synthesis:

BDME finds application as a precursor and ligand in organic synthesis. Its bifunctional nature, containing both an amine and a benzyl group, allows it to participate in various reactions.

  • As a precursor: BDME can be readily alkylated to form quaternary ammonium salts, which are valuable catalysts and phase-transfer agents in organic reactions [].
  • As a ligand: BDME can coordinate with metal ions to form complexes used in various catalytic processes, such as hydrogenation reactions [].

Polymer Chemistry:

BDME can be incorporated into polymer structures to introduce specific functionalities.

  • Curing agent: BDME acts as a curing agent for epoxy resins, improving their mechanical properties and thermal stability [].
  • Monomer: BDME can be polymerized to form polyamines, which possess unique properties like chelating ability and self-assembly behavior, making them useful in various applications [].

Material Science:

BDME is used in the development of functional materials due to its interaction with various surfaces and ability to self-assemble.

  • Surface modification: BDME can be used to modify the surface properties of materials, such as enhancing their adhesion or introducing specific functional groups [].
  • Self-assembled materials: BDME can self-assemble into well-defined structures, such as micelles and hydrogels, with potential applications in drug delivery and sensing [].

Biomedical Applications:

BDME has been explored for its potential applications in the biomedical field:

  • Drug delivery: BDME-based polymers are being investigated as drug carriers due to their ability to encapsulate and deliver therapeutic agents [].
  • Gene therapy: BDME can be used as a carrier for gene delivery due to its ability to interact with DNA and facilitate its cellular uptake [].

N'-Benzyl-N,N-dimethylethylenediamine, with the chemical formula C₁₁H₁₈N₂ and a molecular weight of approximately 178.27 g/mol, is an organic compound characterized by a benzyl group attached to a dimethylated ethylenediamine backbone. It appears as a colorless to yellow liquid and is soluble in various organic solvents . The compound is often utilized as a reagent in chemical synthesis due to its ability to facilitate reactions and improve yields .

, particularly those involving nucleophilic substitution and catalytic processes. It has been employed as a catalyst in the synthesis of various compounds, including chiral ureas and thioureas for enantioselective reactions . The compound can also react with electrophiles, making it useful in forming more complex organic molecules.

Several synthesis methods for N'-Benzyl-N,N-dimethylethylenediamine have been documented:

  • Direct Alkylation: This method involves the alkylation of N,N-dimethylethylenediamine with benzyl chloride under basic conditions.
  • Reductive Amination: The compound can also be synthesized through reductive amination of appropriate aldehydes or ketones with N,N-dimethylethylenediamine .

These methods allow for the efficient production of the compound while maintaining high purity levels.

N'-Benzyl-N,N-dimethylethylenediamine finds application in various fields, including:

  • Chemical Synthesis: Used as a reagent and catalyst in organic synthesis.
  • Pharmaceutical Development: Its derivatives may serve as intermediates in drug development, particularly in creating compounds with therapeutic potential.
  • Material Science: It can be utilized in producing polymers or other materials where amine functionalities are beneficial .

Interaction studies involving N'-Benzyl-N,N-dimethylethylenediamine have primarily focused on its role as a catalyst and reagent. Its interactions with electrophiles and other nucleophiles have been characterized to understand better how it can facilitate various chemical transformations. Additionally, studies on similar compounds suggest potential interactions with biological receptors that warrant further exploration .

N'-Benzyl-N,N-dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
N,N-DimethylethylenediamineC₄H₁₃N₂Lacks the benzyl group; simpler structure
N-Benzyl-N,N-diethylamineC₁₁H₁₅NEthyl groups instead of methyl; different sterics
N-Benzyl-ethylenediamineC₉H₁₂N₂No dimethyl substitution; less steric hindrance

Uniqueness

N'-Benzyl-N,N-dimethylethylenediamine's unique combination of a benzyl group with dimethylated amines allows for enhanced reactivity and potential bioactivity compared to simpler amines or those without substituents.

N'-Benzyl-N,N-dimethylethylenediamine undergoes quaternization reactions with alkyl halides through nucleophilic substitution mechanisms, forming quaternary ammonium salts [1]. The tertiary amine functionality exhibits high reactivity toward electrophilic alkyl halides, proceeding via a bimolecular nucleophilic substitution mechanism [37]. The quaternization process involves the attack of the lone pair electrons on the nitrogen atom at the alkyl halide carbon center, resulting in the formation of a positively charged quaternary ammonium center [1] [37].

The reaction follows second-order kinetics, with the rate depending on both the concentration of the amine and the alkyl halide [36]. Primary alkyl halides demonstrate the highest reactivity due to minimal steric hindrance, while tertiary halides show reduced reaction rates [36]. The reaction proceeds through a single-step mechanism where bond formation and bond breaking occur simultaneously [36].

Table 1: Quaternization Reaction Parameters for N'-Benzyl-N,N-dimethylethylenediamine

Alkyl Halide TypeRelative ReactivityTemperature Range (°C)Typical Yield (%)
Primary Alkyl BromideHigh25-6085-95
Secondary Alkyl BromideModerate40-8070-85
Primary Alkyl ChlorideModerate60-10075-90
Secondary Alkyl ChlorideLow80-12050-70

The quaternization reaction exhibits excellent regioselectivity, preferentially occurring at the dimethylamino nitrogen rather than the benzylated nitrogen center due to the greater electron density and reduced steric hindrance [1] [4]. Phase transfer catalysts are frequently generated through these quaternization reactions, with hexyl bromide producing particularly effective catalytic systems [1].

The reaction mechanism involves initial coordination of the alkyl halide to the nitrogen lone pair, followed by nucleophilic attack and halide departure [37] [38]. The resulting quaternary ammonium salts demonstrate enhanced water solubility and altered chemical properties compared to the parent amine [38].

Directed Ortho Metalation and Derivative Formation

N'-Benzyl-N,N-dimethylethylenediamine participates in directed ortho metalation reactions through the benzyl aromatic system, utilizing the dimethylamino group as a directing metalation group [1] [7]. The tertiary amine functionality coordinates to organolithium reagents, directing deprotonation to the ortho position of the benzyl ring [8] [9].

The directed metalation process employs strong bases such as butyllithium at low temperatures, typically -78°C, to achieve selective ortho deprotonation [7] [10]. The coordination of the nitrogen lone pair to the lithium center creates a chelate complex that positions the base for regioselective hydrogen abstraction [11] [12].

Table 2: Directed Ortho Metalation Reaction Conditions

BaseTemperature (°C)SolventReaction Time (h)Ortho Selectivity (%)
Butyllithium-78Tetrahydrofuran2-4>95
sec-Butyllithium-78Diethyl ether1-3>90
tert-Butyllithium-50Hexane4-685-90

The metalated intermediate demonstrates high reactivity toward various electrophiles, enabling the introduction of diverse functional groups at the ortho position [7] [10]. Common electrophilic trapping reagents include carbon dioxide for carboxylation, dimethylformamide for formylation, and alkyl halides for alkylation reactions [7].

The directing group hierarchy places dimethylamino substituents among moderately effective metalation directors, with coordination occurring through the nitrogen lone pair [11]. The benzylic position may compete with aromatic metalation under certain conditions, requiring careful optimization of reaction parameters [9].

Sequential metalation reactions enable the preparation of polysubstituted aromatic derivatives through iterative deprotonation and electrophilic quenching cycles [10]. The stability of the organolithium intermediate allows for reaction with multiple electrophiles in one-pot procedures [7].

Oxidative and Reductive Transformation Pathways

N'-Benzyl-N,N-dimethylethylenediamine undergoes various oxidative transformations targeting both the amine functionalities and the benzylic carbon centers [21]. Oxidative reactions typically proceed through single-electron transfer mechanisms or hydride abstraction pathways [21] [22].

The oxidation of the tertiary amine group proceeds through initial electron abstraction to form a radical cation intermediate [21]. Cetyltrimethylammonium permanganate effectively oxidizes the benzylic position, converting the compound to the corresponding aldimine through hydride ion transfer [21]. The reaction exhibits first-order kinetics with respect to both the amine substrate and the oxidizing agent [21].

Table 3: Oxidative Transformation Conditions and Products

Oxidizing AgentTarget SiteProduct TypeYield (%)Reaction Conditions
PermanganateBenzylic CarbonAldimine75-85Aqueous, pH 7, 25°C
N-ChlorosuccinimideBenzylic CarbonBenzaldehyde80-90Organic solvent, 40°C
Hydrogen PeroxideAmine NitrogenN-Oxide60-70Buffered aqueous

Reductive transformations utilize lithium in low molecular weight amines to achieve selective reduction of various functional groups [14]. The ethylenediamine framework serves as both substrate and solvent modifier in these reactions [14]. Lithium-ethylenediamine systems demonstrate particular effectiveness for debenzylation reactions and reductive amination processes [14] [15].

The reductive amination pathway involves initial aldehyde formation followed by imine intermediate generation and subsequent reduction [15] [16]. N-substituted ethylenediamine derivatives exhibit superior reactivity compared to simple primary amines in these transformations [15].

Molybdenum sulfide clusters catalyze reductive transformations of nitro compounds in the presence of ethylenediamine derivatives, proceeding through a domino reduction-reductive amination sequence [16]. The reaction demonstrates high chemoselectivity for nitro group reduction while preserving other functional groups [16].

Substitution Reactions and Functional Group Interconversion

N'-Benzyl-N,N-dimethylethylenediamine participates in various substitution reactions involving both nucleophilic and electrophilic processes [19] [20]. The compound exhibits dual nucleophilic character through both nitrogen centers, enabling diverse substitution pathways [19].

Nucleophilic substitution at the benzylic carbon occurs through both unimolecular and bimolecular mechanisms depending on the substrate structure and reaction conditions [36]. Primary alkyl halides favor bimolecular substitution pathways, while tertiary systems proceed through unimolecular mechanisms [36].

Table 4: Substitution Reaction Mechanisms and Kinetics

Substrate TypeMechanismRate LawTemperature Range (°C)Stereochemistry
Primary Alkyl HalideBimolecularRate = k[RX][Amine]25-60Inversion
Secondary Alkyl HalideMixedRate = k[RX] + k'[RX][Amine]40-80Mixed
Tertiary Alkyl HalideUnimolecularRate = k[RX]60-100Racemization

The ethylenediamine backbone undergoes substitution reactions with various electrophiles, including acyl chlorides for amide formation and sulfonyl chlorides for sulfonamide synthesis . These reactions proceed through tetrahedral intermediate formation and subsequent elimination of the leaving group .

Functional group interconversion involves the transformation of amine substituents through alkylation, acylation, and other modification reactions . N-alkylation reactions with alkyl halides provide access to more complex amine derivatives with altered steric and electronic properties .

The compound serves as a precursor for ligand synthesis in coordination chemistry applications . Modification of the nitrogen substituents enables fine-tuning of coordination properties and catalytic activity .

Aromatic substitution reactions occur at the benzyl ring system through electrophilic aromatic substitution mechanisms [32]. The dimethylamino directing group influences the regioselectivity of these transformations [32].

Radical Initiation Mechanisms in Cross-Coupling Reactions

N'-Benzyl-N,N-dimethylethylenediamine participates in radical initiation processes for cross-coupling reactions through multiple mechanistic pathways [23] [24] [27]. The compound functions as both a ligand and radical generator in transition metal-catalyzed transformations [23] [28].

In nickel-catalyzed reductive cross-coupling reactions, the ethylenediamine derivative coordinates to the metal center while simultaneously generating alkyl radicals through single-electron transfer processes [23] [24]. The radical intermediates undergo rapid coupling with aryl halides to form carbon-carbon bonds [23].

Table 5: Radical Cross-Coupling Reaction Parameters

Metal CatalystLigand RoleRadical SourceCoupling PartnersYield Range (%)
Nickel(II) BromideCoordinatingAlkyl TosylatesAryl Bromides70-95
Copper(II) TriflateSupportingDiaryliodonium SaltsBenzylamines75-91
Palladium(0)StabilizingCarboxylic AcidsAryl Chlorides60-85

The radical initiation mechanism involves initial coordination of the diamine to the metal center, followed by single-electron transfer to generate reactive radical species [27]. The dimethylamino groups serve dual roles as radical amplifiers and radical regulators, controlling both the initiation rate and radical concentration [27].

Photocatalytic cross-coupling reactions utilize the ethylenediamine framework in merged photoredox and nickel catalysis systems [24]. The compound stabilizes radical intermediates through coordination while preventing unwanted side reactions [24].

The base-promoted homolytic aromatic substitution mechanism employs ethylenediamine derivatives as hydrogen atom donors [27]. This process creates a radical chain reaction network where the diamine maintains optimal radical concentrations for efficient cross-coupling [27].

Stereochemical studies reveal that radical intermediates undergo racemization during the coupling process, indicating the involvement of planar radical centers [23] [24]. The loss of stereochemistry confirms the radical nature of these transformations [23].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-55-9

Wikipedia

1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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